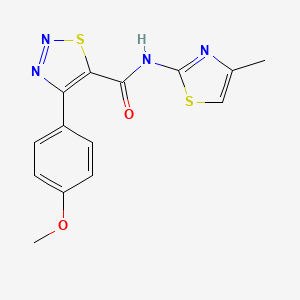![molecular formula C25H20N2O4 B6116451 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate](/img/structure/B6116451.png)
4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate, also known as CPCA, is a compound that has been widely studied for its potential applications in scientific research. CPCA is a small molecule that has shown promise in various fields, including cancer research and drug discovery.
科学的研究の応用
4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate has been studied for its potential applications in cancer research, drug discovery, and as a tool for studying protein-protein interactions. In cancer research, 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid plaques in the brain. In addition, 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate has been used as a tool for studying protein-protein interactions, as it can be used to crosslink proteins and identify interacting partners.
作用機序
The mechanism of action of 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate has been shown to inhibit the activity of beta-secretase, as mentioned earlier, which may contribute to its potential as a treatment for Alzheimer's disease. 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate has also been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell signaling pathways that regulate cell growth and survival. Inhibition of these kinases may contribute to the anti-cancer activity of 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate.
Biochemical and Physiological Effects
4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate has been shown to have several biochemical and physiological effects. In cancer cells, 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer activity. 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate has also been shown to inhibit the migration and invasion of cancer cells, which may be important for preventing metastasis. In addition, 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate has been shown to reduce the production of reactive oxygen species (ROS) in cells, which may contribute to its antioxidant activity.
実験室実験の利点と制限
One advantage of using 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate is also relatively easy to synthesize and purify, which makes it a cost-effective tool for studying protein-protein interactions and other biochemical processes. However, one limitation of using 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate is that it may have off-target effects, as it can inhibit the activity of multiple enzymes and signaling pathways. Careful controls and validation experiments are necessary to ensure that the observed effects are specific to the target of interest.
将来の方向性
For research on 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate include the development of 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate derivatives with improved potency and selectivity, the use of 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate as a tool for studying protein-protein interactions, and further research to fully understand the mechanism of action of 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate and its potential applications in various fields.
合成法
The synthesis of 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate involves the reaction of 4-carboxyphenyl hydrazine with cinnamic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 3-phenylacrylic acid to yield 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate. The synthesis of 4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate has been optimized to improve yield and purity, and several methods have been reported in the literature.
特性
IUPAC Name |
[4-[[[(E)-3-phenylprop-2-enoyl]amino]carbamoyl]phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c28-23(17-11-19-7-3-1-4-8-19)26-27-25(30)21-13-15-22(16-14-21)31-24(29)18-12-20-9-5-2-6-10-20/h1-18H,(H,26,28)(H,27,30)/b17-11+,18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWUHALWTIWVQM-JYFOCSDGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~,N~2~-diethyl-N~1~-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}glycinamide](/img/structure/B6116372.png)
![2-[1-(2-ethoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116374.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6116376.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B6116385.png)
![2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride](/img/structure/B6116390.png)

![ethyl 1-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6116392.png)
![2-[1-(4-fluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116404.png)
![N-(4-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6116430.png)
![7-(3-methoxybenzyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6116434.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6116439.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6116443.png)
![N-(1-phenylbutyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6116460.png)